molecular formula C10H13N5O2 B6201283 N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid CAS No. 197806-67-0

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

Cat. No.: B6201283
CAS No.: 197806-67-0
M. Wt: 235.24 g/mol
InChI Key: BQXWTVNZSMKRCZ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) and Guanidine (B92328) Scaffolds in Heterocyclic Chemistry

The benzimidazole core is a cornerstone in medicinal chemistry, often described as a "privileged scaffold". nih.govnih.gov This is due to its presence in numerous natural products and FDA-approved drugs, where it contributes to a wide array of pharmacological activities. nih.govnih.gov The versatility of the benzimidazole ring, a fusion of benzene (B151609) and imidazole (B134444), allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This has led to the development of benzimidazole-containing compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comnih.govimpactfactor.org

Similarly, the guanidine group, characterized by the formula HN=C(NH2)2, is of considerable importance. britannica.com The guanidinium (B1211019) cation is highly stable due to resonance, which contributes to its strong basic character. britannica.com This functional group is found in the amino acid arginine and is crucial for the function of many proteins. britannica.com In synthetic chemistry, guanidine derivatives are utilized as catalysts, ion transporters, and chemical sensors. mdpi.com Their structural features allow for specific hydrogen bonding patterns, which are key to their biological activity and have led to their incorporation into drugs with anticancer and antimalarial properties. mdpi.combritannica.com The combination of these two scaffolds in 2-guanidinobenzimidazole (B109242) (2GBI) merges their structural benefits into a single molecule. mdpi.com

Historical Context of Related Guanidine-Bearing Molecules in Academic Inquiry

The study of guanidine and its derivatives has a long history. Guanidine was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) obtained from guano. britannica.comwikipedia.org Early in the 20th century, guanidine derivatives were explored for therapeutic purposes. For instance, decamethylenediguanidine, known as Synthalin, was investigated for its ability to lower blood sugar before the widespread availability of insulin. britannica.comwikipedia.org

The applications of guanidine derivatives expanded over time. Nitroguanidine became a component in explosives due to the low temperature of its explosion. britannica.com In the realm of medicine, the development of sulfaguanidine (B1682504) proved valuable in treating bacillary dysentery, while chlorguanide hydrochloride was developed as a synthetic antimalarial drug. britannica.com More recently, the biguanide (B1667054) derivative, metformin, has become a first-line treatment for type 2 diabetes. wikipedia.org This historical progression demonstrates the enduring interest in guanidine-containing molecules and their versatile applications in various scientific fields.

Rationale for Comprehensive Investigation of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

The primary rationale for the in-depth investigation of this compound lies in the synergistic potential of its constituent parts. By combining the well-established pharmacophoric properties of the benzimidazole ring with the versatile binding capabilities of the guanidine group, researchers aim to develop novel molecules with enhanced or unique biological activities. mdpi.com

The 2-guanidinobenzimidazole (2GBI) structure is a versatile building block for creating a variety of bioactive compounds. mdpi.com It has been reported that the guanidine group in 2GBI contributes significantly to the activity of several antibiotics. mdpi.com The dual functionality of this compound enhances its biological activity spectrum compared to molecules containing only one of the moieties. smolecule.com Preliminary research suggests its potential as an antimicrobial agent against various bacterial and fungal strains and as an anticancer agent capable of inhibiting cancer cell proliferation. smolecule.com Furthermore, its potential antioxidant effects make it a candidate for protecting against oxidative stress. smolecule.com These multifaceted potential applications in pharmaceutical development, biochemical research, and even agricultural chemistry underscore the importance of a comprehensive investigation into this compound. smolecule.com

Table 2: Investigated Biological Activities of this compound

Area of Activity Potential Application
Antimicrobial Development of new agents against bacteria and fungi. smolecule.com
Anticancer Inhibition of cancer cell growth. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

197806-67-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

acetic acid;2-(1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H9N5.C2H4O2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8;1-2(3)4/h1-4H,(H5,9,10,11,12,13);1H3,(H,3,4)

InChI Key

BQXWTVNZSMKRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)NC(=N2)N=C(N)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Aminobenzimidazole (B67599) Derivatives

The benzimidazole (B57391) core is a versatile structure found in numerous pharmacologically active agents. mdpi.comnih.gov Many of these, such as the anthelmintic mebendazole (B1676124) and the anticancer agent nocodazole, are derived from 2-aminobenzimidazole, which contains an intracyclic guanidine (B92328) moiety. mdpi.com The synthesis of 2-aminobenzimidazole derivatives, including 2-guanidinobenzimidazole (B109242), typically involves the construction of the imidazole (B134444) ring fused to a benzene (B151609) ring.

Common strategies for synthesizing the 2-aminobenzimidazole skeleton include:

Cyclodesulfurization: This involves the reaction of a pre-formed thiourea (B124793) with a desulfurizing agent. symbiosisonlinepublishing.com

Oxidative Cyclization: An aerobic cobalt-catalyzed method has been developed for the synthesis of 2-aminobenzimidazoles from 2-aminoanilines and isonitriles. researchgate.net

Domino Reactions: Copper-catalyzed domino reactions of o-haloanilines and carbodiimides provide an efficient route to these derivatives. acs.org

Condensation reactions are a cornerstone in the synthesis of the benzimidazole ring system. A primary and straightforward approach involves the reaction of an o-phenylenediamine (B120857) with a one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. nih.goviosrjournals.org

For the specific synthesis of 2-guanidinobenzimidazole, the reaction between o-phenylenediamine and cyanoguanidine (dicyandiamide) is a well-established method. researchgate.netgoogle.com This reaction proceeds via a condensation-cyclization mechanism. The initial step is the nucleophilic attack of one of the amino groups of o-phenylenediamine on the nitrile carbon of cyanoguanidine. This is followed by an intramolecular cyclization with the elimination of ammonia, leading to the formation of the stable, aromatic benzimidazole ring.

Another significant pathway is the cyclodesulfurization of N-(2-aminophenyl)-N'-substituted thioureas. symbiosisonlinepublishing.com These thiourea intermediates are typically prepared from the corresponding o-phenylenediamine and an isothiocyanate. The subsequent ring closure is promoted by various reagents that facilitate the removal of sulfur. symbiosisonlinepublishing.com

The key intermediates in these reactions are open-chain species that possess the necessary functionalities for ring closure. For instance, in the reaction with aldehydes, a Schiff base intermediate is formed, which then undergoes oxidative cyclization. nih.govnih.gov When using thioureas, the N,N'-disubstituted thiourea is the critical intermediate prior to cyclization. symbiosisonlinepublishing.com

ReactantsReagents/ConditionsKey IntermediateProductRef
o-Phenylenediamine, CyanoguanidineHeatOpen-chain guanidine derivative2-Guanidinobenzimidazole researchgate.net
o-Phenylenediamine, AldehydeOxidizing AgentSchiff Base (Dibenzylidene-o-phenylenediamine)1,2-Disubstituted Benzimidazole iosrjournals.org
o-Phenylenediamine, Isothiocyanate-N-(2-aminophenyl)thiourea2-Aminobenzimidazole (after desulfurization) symbiosisonlinepublishing.com
o-Haloanilines, CarbodiimidesCopper(I) catalyst, t-BuOK-2-Aminobenzimidazole derivatives acs.org

The guanidine group is a highly basic and versatile functional group that plays a crucial role in both the synthesis and the final properties of the target molecule. mdpi.comresearchgate.net In synthetic strategies, the guanidine moiety can be introduced pre-cyclization or post-cyclization.

A common strategy involves using a guanidinylating reagent, such as cyanoguanidine, which reacts directly with o-phenylenediamine to form the 2-guanidinobenzimidazole core in a single step. researchgate.net Alternatively, a 2-aminobenzimidazole can be synthesized first, and the guanidine group can be appended subsequently, although this is less common for the parent compound. The strong basicity of the guanidine group makes it highly reactive towards electrophiles like aldehydes, forming intermediates similar to Schiff bases, which can then undergo further cyclization reactions to create more complex fused heterocyclic systems. nih.gov

The guanidine moiety's ability to form strong hydrogen bonds and coordinate with metals also influences its role as a ligand in organometallic and coordination chemistry, adding another dimension to its synthetic utility. mdpi.comnih.gov The five labile N-H bonds in 2-guanidinobenzimidazole are key to its interaction with biological receptors and its formation of host-guest complexes. mdpi.comnih.gov

Optimization of Synthetic Conditions

To improve the efficiency, yield, and environmental impact of benzimidazole synthesis, various optimization techniques have been explored. These include the use of alternative energy sources and advanced catalyst systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com For the synthesis of benzimidazoles, microwave irradiation offers significant advantages over conventional heating, including drastic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. eurekaselect.comarkat-usa.org

This technique has been successfully applied to the condensation of o-diaminobenzenes with carboxylic acids or aldehydes. eurekaselect.comdergipark.org.tr For instance, the one-pot synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved under microwave irradiation. researchgate.net In some protocols, the reactions are performed under solvent-free conditions on solid supports like montmorillonite (B579905) K10 clay, further enhancing the green credentials of the synthesis. dergipark.org.tr The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. jocpr.com

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementRef
o-Phenylenediamine + Formic AcidRefluxIrradiation (seconds to minutes)Higher yields, cleaner product jocpr.com
o-Phenylenediamine + Aldehyde48h (Reflux)12 minSignificant arkat-usa.org
N-(carbotrifluoromethyl)-o-arylenediamines cyclocondensation-Irradiation on K10 clayGood yields dergipark.org.tr

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for process optimization. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.

In the synthesis of benzimidazoles, ultrasound irradiation has been used to promote the reaction between o-phenylenediamines and aldehydes. For example, the use of MnO2 nanoparticles as an oxidant under ultrasound irradiation has been reported to efficiently produce benzimidazoles in short time frames. rsc.org These methods are often characterized by mild reaction conditions and simple experimental procedures.

The choice of catalyst is critical in directing the reaction pathway and improving the efficiency of benzimidazole synthesis. A wide array of catalysts have been investigated, ranging from simple acids to complex transition metal systems.

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (TsOH) and Lewis acids such as trimethylsilyl (B98337) chloride have been employed to catalyze the condensation of o-phenylenediamines with aldehydes. rsc.orgrsc.org Chiral 2-aminobenzimidazole derivatives themselves have been used as hydrogen-bond organocatalysts in asymmetric transformations. researchgate.net

Transition Metal Catalysts: Copper and cobalt catalysts are particularly effective. Copper(I)-catalyzed domino reactions are used for synthesizing 2-aminobenzimidazoles from o-haloanilines. acs.org Cobalt catalysts have been developed for the aerobic oxidative cyclization of 2-aminoanilines with isonitriles. researchgate.net Supported gold nanoparticles (AuNPs) have also demonstrated high catalytic activity for the selective synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and aldehydes. nih.gov

Nanoparticle Catalysts: In addition to gold, other nanoparticle systems such as MnO2 and TiO2 have been used as catalysts or oxidants, often in conjunction with other energy sources like ultrasound, to afford excellent yields under solvent-free conditions. rsc.org

Green Catalysts: To align with the principles of green chemistry, researchers have explored biocompatible catalysts like lactic acid and deep eutectic solvents. iosrjournals.orgmdpi.com Aqueous extracts from plants, such as Acacia concinna pods, have also been utilized as natural catalysts. rsc.org

Catalyst SystemReactantsReaction TypeKey AdvantageRef
Copper(I)o-Haloanilines, CarbodiimidesDomino Addition/CyclizationHigh efficiency, good regioselectivity acs.org
Cobalt2-Aminoanilines, IsonitrilesAerobic Oxidative CyclizationLigand- and additive-free researchgate.net
Gold Nanoparticles (Au/CeO2)o-Phenylenediamine, AldehydesOxidative CondensationHigh selectivity, reusable catalyst nih.gov
L-prolineo-Phenylenediamine, AldehydesCyclocondensationChemoselective for 1,2-disubstituted products iosrjournals.org
Trimethylsilyl chlorideo-Phenylenediamine, AldehydesCondensationWater-mediated, green synthesis rsc.org
Acacia concinna pod extracto-Phenylenediamine, AldehydesCondensationGreen, mild conditions, excellent yields rsc.org

Derivatization and Structural Modification Strategies

Strategies for Benzimidazole Ring Functionalization

The benzimidazole nucleus of N-(1H-1,3-benzodiazol-2-yl)guanidine offers several sites for functionalization, primarily at the nitrogen atoms of the imidazole ring and, to a lesser extent, at the carbon atoms of the benzene ring.

N-Alkylation and N-Arylation:

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be targeted for alkylation and arylation reactions. While direct N-alkylation of 2-guanidinobenzimidazole itself is not extensively detailed in the provided research, analogous reactions with substituted benzimidazoles provide a clear precedent. For instance, 2-substituted benzimidazole derivatives can be alkylated at the nitrogen atom using alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) and a base such as aqueous potassium hydroxide. researchgate.net This approach offers a pathway to a variety of N-alkylated 2-guanidinobenzimidazole derivatives.

N-arylation of the benzimidazole nitrogen has been achieved with catalyst-controlled chemoselectivity for the related compound 2-aminobenzimidazole. A copper-catalyzed procedure allows for the selective N-arylation of the azole nitrogen, while a palladium-catalyzed method targets the exocyclic amino group. mit.edu Specifically, for the arylation of the benzimidazole nitrogen, copper(I) iodide is a suitable catalyst. mit.edu In the context of 2-guanidinobenzimidazole, this suggests that copper-based catalytic systems could selectively introduce aryl groups onto the benzimidazole ring. For example, the N-arylation of 5-bromo-2-aminobenzimidazole has been successfully carried out using various aryl boronic acids under copper(II)-catalyzed conditions. nih.gov

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl bromides, phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), base (e.g., aq. KOH)N-alkyl-2-guanidinobenzimidazoles
N-ArylationAryl boronic acids, Cu(II) catalyst (e.g., Cu(OAc)₂·H₂O), base (e.g., TMEDA)N-aryl-2-guanidinobenzimidazoles

C-H Functionalization:

Direct C-H functionalization of the benzene portion of the benzimidazole ring in 2-guanidinobenzimidazole is a more complex transformation. However, palladium-catalyzed C-H functionalization using a guanidine moiety as a directing group has been demonstrated for aryl guanidines. nih.gov This methodology achieves ortho-arylation and olefination of the aryl ring, suggesting that similar strategies could be developed for the targeted functionalization of the benzene ring in 2-guanidinobenzimidazole, provided the guanidine group can effectively direct the catalyst to the desired C-H bonds. nih.gov

Guanidine Unit Modifications

The exocyclic guanidine unit of N-(1H-1,3-benzodiazol-2-yl)guanidine is a key functional group that can undergo a range of chemical transformations.

Reaction with Aldehydes:

The guanidine group exhibits strong basic properties and is highly reactive towards aldehydes. nih.gov A notable modification involves the reaction of 2-guanidinobenzimidazole with heteroaromatic aldehydes in the presence of a piperidine (B6355638) catalyst. This reaction proceeds via a cyclization to afford fused triazinobenzimidazole derivatives. nih.gov For example, reacting 2-guanidinobenzimidazole with pyridine-2-carboxaldehyde in refluxing ethanol (B145695) with a catalytic amount of piperidine leads to the formation of 2-amino-4-(pyridin-2-yl)-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazole. nih.gov This transformation provides a versatile route to complex heterocyclic systems.

ReactantProduct
2-Guanidinobenzimidazole and Pyridine-2-carboxaldehyde2-Amino-4-(pyridin-2-yl)-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazole
2-Guanidinobenzimidazole and Thiophene-2-carboxaldehyde2-Amino-4-(thiophen-2-yl)-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazole
2-Guanidinobenzimidazole and Indole-3-carboxaldehyde2-Amino-4-(indol-3-yl)-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazole

Formation of Coordination Complexes:

The nitrogen atoms of both the benzimidazole ring and the guanidine moiety can act as ligands for metal ions, leading to the formation of coordination complexes. 2-Guanidinobenzimidazole and its derivatives have been extensively studied as ligands in coordination and organometallic chemistry. mdpi.comresearchgate.netnih.govnih.gov For instance, it forms complexes with a variety of transition metals, including nickel(II). The reaction of 2-guanidinobenzimidazole with nickel(II) nitrate (B79036) in aqueous ammonia, followed by recrystallization from DMSO, yields a neutral complex, Ni(2GBI)₂·DMSO·½H₂O. mdpi.com In this complex, the 2-guanidinobenzimidazole acts as a bidentate ligand. mdpi.com

Preparation of Salt Forms and Co-crystals

The basic nature of the guanidine group and the nitrogen atoms in the benzimidazole ring allows for the formation of various salts and co-crystals.

Salt Formation:

The reaction of N-(1H-1,3-benzodiazol-2-yl)guanidine with acids leads to the formation of stable salts. A prominent example is the formation of the acetic acid salt, N-(1H-1,3-benzodiazol-2-yl)guanidine acetate (B1210297). Crystals of 2-guanidinobenzimidazolium acetate monohydrate can be precipitated from a mixture of 2-guanidinobenzimidazole and acetic acid in water. mdpi.com X-ray diffraction studies of this salt have shown that the protonation occurs at one of the nitrogen atoms of the guanidine unit. The acetate anion and a water molecule are linked through hydrogen bonds to the protonated 2-guanidinobenzimidazolium cation. mdpi.com

Co-crystal Formation:

Structural Elucidation and Conformational Analysis

Crystallographic Investigations

X-ray crystallography stands as the most powerful tool for unambiguously determining the atomic arrangement of a molecule in the solid state. It offers precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid and Related Congeners

While specific crystallographic data for the acetic acid salt of N-(1H-1,3-benzodiazol-2-yl)guanidine is not extensively detailed in published literature, comprehensive studies on closely related analogues, particularly benzothiazole (B30560) derivatives, provide significant insight into the expected structural features.

A key example is 2-(1,3-benzothiazol-2-yl)guanidin-2-ium acetate (B1210297). nih.gov Its analysis revealed an orthorhombic crystal system, which details the symmetry and dimensions of the unit cell. nih.gov Similarly, studies on the neutral 2-(1,3-benzothiazol-2-yl)guanidine molecule nih.govnih.gov and its hydrochloride salt nih.gov have been conducted, providing a basis for comparison. The neutral compound crystallizes in the orthorhombic space group Pbca, with two independent molecules in the asymmetric unit. nih.govnih.gov The investigation of various guanidine (B92328) derivatives shows that substituents can significantly influence the tautomeric forms and crystal packing. mdpi.com The benzimidazole (B57391) ring system itself, a core component of the target molecule, is known to be nearly planar. nih.gov

Table 1: Crystallographic Data for Related Congeners
CompoundCrystal SystemSpace GroupKey Unit Cell Parameters
2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate nih.govOrthorhombicPca21a = 12.596 Å, b = 11.276 Å, c = 8.0936 Å
2-(1,3-Benzothiazol-2-yl)guanidine nih.govOrthorhombicPbcaa = 10.2970 Å, b = 10.0817 Å, c = 33.5158 Å

Analysis of Molecular Conformation and Geometric Parameters

The conformation of these molecules is largely planar, a feature that influences stacking interactions in the crystal lattice. In the case of 2-(1,3-benzothiazol-2-yl)guanidin-2-ium acetate, the cation is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.037 Å. nih.gov The guanidine unit is only slightly bent out of the plane of the fused-ring system by 4.6°. nih.gov

This contrasts with the neutral form, 2-(1,3-benzothiazol-2-yl)guanidine, where one of the two independent molecules in the crystal structure is planar (r.m.s. deviation = 0.025 Å), while the other is more buckled (r.m.s. deviation = 0.131 Å), featuring a guanidine unit bent by a more significant 16.8°. nih.govnih.govdoaj.org The hydrochloride salt of this congener also exhibits a planar cation with an r.m.s. deviation of 0.037 Å. nih.gov The benzimidazole ring system, as seen in related structures, is characteristically planar, with maximum atomic deviations as small as 0.022 Å. nih.gov

Table 2: Key Geometric Parameters of Related Congeners
CompoundCation/Molecule Planarity (r.m.s. deviation)Guanidine Unit Dihedral Angle
2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate nih.gov0.037 Å4.6°
2-(1,3-Benzothiazol-2-yl)guanidine (Molecule 1) nih.govnih.gov0.025 Å-
2-(1,3-Benzothiazol-2-yl)guanidine (Molecule 2) nih.govnih.gov0.131 Å16.8°
2-(1,3-Benzothiazol-2-yl)guanidinium chloride nih.gov0.037 Å-

Assessment of Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

Hydrogen bonding is the dominant intermolecular force governing the solid-state architecture of these compounds. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (N atoms, acetate oxygen atoms) leads to the formation of extensive and predictable networks.

In the acetate salt of the benzothiazole congener, the cations and anions are linked into characteristic R²₂(8) motifs, a common pattern in hydrogen-bonded structures. nih.gov These motifs are further connected by N—H⋯O and N—H⋯N hydrogen bonds, assembling into a two-dimensional network. nih.gov The neutral molecule displays a different arrangement, where intermolecular N-H···N hydrogen bonds link the two independent molecules to form a hydrogen-bonded dimer. nih.govnih.govdoaj.org These dimers are then connected into one-dimensional chains. nih.govnih.govdoaj.org The hydrochloride salt features cyclic N—H···Cl hydrogen-bonding associations that generate helical chains, along with an intramolecular N—H⋯N hydrogen bond that helps to stabilize the planar conformation of the cation. nih.gov In other benzodiazole derivatives, N—H⋯N hydrogen bonds can generate simpler C(4) chains that extend in one direction. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure and providing information about the bonding and functional groups within a molecule, particularly in the solution state or as a bulk solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural assignment of organic molecules in solution.

¹H NMR: In the proton NMR spectrum of related benzoxazole-guanidine derivatives, the aromatic protons of the fused ring system typically appear as a multiplet in the range of δ 6.8–7.7 ppm. researchgate.net The protons of the N-H groups are exchangeable and often present as broad signals over a wide chemical shift range, with examples seen at δ 6.91, 11.15, and 11.84 ppm. researchgate.net For the title compound, additional signals corresponding to the methyl protons of the acetic acid counter-ion would be expected.

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms. In a complex guanidine derivative, the quaternary carbon of the guanidine moiety appears at approximately δ 159.26 ppm. mdpi.com The carbons of the fused aromatic ring system and the C=N carbon of the imidazole (B134444) ring are also identifiable in distinct regions of the spectrum (e.g., δ 146–155 ppm). mdpi.com

Infrared (IR) and Mass Spectrometry (MS) Applications in Structural Confirmation

IR and MS provide complementary data for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Guanidine-containing compounds exhibit characteristic absorption bands. The N-H stretching vibrations are typically observed as broad bands in the region of 3300–3400 cm⁻¹. researchgate.netmdpi.com Strong absorptions corresponding to the C=N stretching vibrations of the guanidine and imidazole groups are found in the 1616–1667 cm⁻¹ range. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition. For 1-(1,3-benzoxazol-2-yl)guanidine, a related congener, the molecular ion peak [M]⁺ was observed at m/z 176, confirming its molecular weight. researchgate.net For N-(1H-1,3-benzodiazol-2-yl)guanidine, the free base has a molecular weight of approximately 175.19 g/mol . Therefore, in techniques like electrospray ionization mass spectrometry (ESI-MS), a prominent ion corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 176.19.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods have been instrumental in elucidating the characteristics of N-(1H-1,3-benzodiazol-2-yl)guanidine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(1H-1,3-benzodiazol-2-yl)guanidine and related compounds, DFT calculations have been employed to determine the optimal molecular geometry and to understand the distribution of electrons within the molecule. researchgate.netresearchgate.net These calculations typically involve optimizing the molecule's structure to find the lowest energy conformation. researchgate.net

Studies on the core 2-guanidinobenzimidazole (B109242) structure reveal a planar delocalized 10 π-electron system in the benzimidazole (B57391) ring, which is conjugated with the exocyclic guanidine (B92328) group. researchgate.net This planarity is a key feature influencing its molecular interactions. DFT calculations, often using basis sets like 6-311G, help in determining bond lengths, bond angles, and dihedral angles with high accuracy. bohrium.com Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.netnih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net

The molecular electrostatic potential (MEP) maps generated from DFT calculations are also vital, as they illustrate the charge distribution and highlight the regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Theoretical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. For benzimidazole derivatives, DFT has been successfully used to predict vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. bohrium.com These theoretical spectra provide a basis for the assignment of experimental spectral bands.

For instance, the calculated vibrational frequencies can be correlated with the stretching and bending modes of specific functional groups within the N-(1H-1,3-benzodiazol-2-yl)guanidine structure. Similarly, predicted NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra, confirming the molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are pivotal in understanding how a molecule like N-(1H-1,3-benzodiazol-2-yl)guanidine might interact with biological targets and its dynamic behavior in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettandfonline.com For derivatives of N-(1H-1,3-benzodiazol-2-yl)guanidine, docking studies have been instrumental in identifying potential biological targets and elucidating the nature of ligand-receptor interactions. researchgate.net These studies involve docking the ligand into the active site of a target protein to predict the binding affinity and mode. tandfonline.comnih.gov

The results of docking studies are often presented in terms of a scoring function, which estimates the binding energy. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site, are identified. nih.gov For example, the guanidine group, with its hydrogen bond donors and acceptors, and the benzimidazole ring, capable of π-π stacking, are often crucial for binding. researchgate.net

Below is a hypothetical interactive data table illustrating typical results from a molecular docking study of a benzimidazole derivative with a protein target.

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesGLU:120, GLY:117
Hydrogen Bond Distance (Å)2.01
Inhibition Constant (Ki) (µM)1.5

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. jksus.org Following molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex and to explore the conformational changes that may occur upon binding. tandfonline.comnih.govjksus.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves. researchgate.net

Analysis of MD simulation trajectories can provide information on the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. nih.govjksus.org Root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein and the ligand. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzimidazole derivatives, QSAR models have been developed to predict their activity against various biological targets. nih.govnih.govresearchgate.netijpsr.com

These models are built by correlating molecular descriptors with the experimentally determined biological activity. biolscigroup.us Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. biolscigroup.us Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to generate QSAR models. ijpsr.com

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The success of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the standard deviation. biolscigroup.us For instance, a QSAR study on 2-aminobenzimidazole (B67599) derivatives identified lipophilicity (log P) and electronic effects as key determinants of their receptor affinity. nih.gov

Below is an example of an interactive data table that could be generated from a QSAR study, showing the correlation of different descriptors with biological activity.

DescriptorCoefficientp-valueContribution to Activity
LogP0.54< 0.05Positive
Dipole Moment-0.21< 0.05Negative
HOMO Energy0.33> 0.05Not Significant
Molecular Weight0.15< 0.05Positive

Development of Predictive Models for Biological Activity

A significant area of computational research has been the development of predictive models, primarily Quantitative Structure-Activity Relationship (QSAR) models, to correlate the structural features of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives with their biological activities. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological effect.

These models are developed using a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to create a statistically significant model that can predict the activity of new, untested compounds. For benzimidazole derivatives, various machine learning and statistical methods have been employed to build robust QSAR models. doi.orgpnrjournal.com

For instance, studies on benzimidazole derivatives have utilized methods like multiple linear regression (MLR), k-nearest neighbor (kNN), and random forest regression (Rf) to develop predictive models for activities such as antifungal efficacy and anti-corrosion properties. doi.orgpnrjournal.com The predictive capability of these models is rigorously evaluated using internal and external validation techniques. A QSAR model is generally considered acceptable if it meets certain statistical criteria, such as a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (q²). pnrjournal.comnih.gov

The following table summarizes key statistical parameters often used to validate QSAR models for benzimidazole derivatives:

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated R²) A measure of the predictive ability of the model, determined by leave-one-out cross-validation.> 0.5
pred_r² (External Validation R²) Measures the predictive power of the model on an external test set of compounds not used in model development.> 0.5
F-test (Fischer's F-statistic) Indicates the statistical significance of the regression model.A high value suggests a statistically significant model.
r²se, q²se, pred_r²se (Standard Errors) Represent the standard deviation of the residuals for the training set, cross-validation, and test set, respectively.Lower values indicate a better fit of the model.

This table is based on generally accepted QSAR validation criteria. pnrjournal.comnih.gov

Identification of Key Structural Descriptors Influencing Efficacy

A crucial outcome of computational and theoretical investigations is the identification of key structural descriptors that significantly influence the biological efficacy of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters.

By analyzing the developed QSAR models, researchers can pinpoint which molecular properties are positively or negatively correlated with the desired biological activity. For example, in the context of antifungal benzimidazole derivatives, 2D-QSAR models have been developed to understand the substitutional requirements for enhanced activity against pathogens like Candida albicans. pnrjournal.com

Key structural descriptors that are often found to influence the efficacy of benzimidazole derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of heteroatoms and aromatic rings can significantly impact these properties. doi.org

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Parameters like molecular weight, volume, and surface area fall into this category. The spatial arrangement of different functional groups is critical for proper binding to a biological target.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

The following table provides examples of structural descriptors and their potential influence on the biological activity of benzimidazole-guanidine derivatives, based on general QSAR principles:

Descriptor CategoryExample DescriptorPotential Influence on Efficacy
Electronic HOMO EnergyHigher HOMO energy can indicate a greater tendency to donate electrons, which may be important for certain interactions.
Electronic Dipole MomentThe magnitude and direction of the dipole moment can influence how the molecule orients itself within a binding site.
Steric Molar RefractivityRelated to the volume and polarizability of the molecule, affecting its fit within a receptor pocket.
Hydrophobic LogPAn optimal level of hydrophobicity is often required for good membrane permeability and target engagement.
Topological Wiener IndexDescribes the branching of the molecular structure, which can impact its overall shape and flexibility.

This table illustrates general principles of how different descriptors can influence biological activity.

Through the identification and analysis of these key descriptors, computational models provide valuable insights for the rational design of new N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives with improved efficacy and desired biological profiles.

Molecular Interactions and Supramolecular Assemblies

Non-Covalent Interactions Governing Self-Assembly

The self-assembly process in the crystalline state of N-(1H-1,3-benzodiazol-2-yl)guanidinium acetate (B1210297) is driven by a hierarchy of non-covalent interactions. The proton transfer from acetic acid to the strongly basic guanidine (B92328) group of 2-guanidinobenzimidazole (B109242) results in the formation of a guanidinium (B1211019) cation and an acetate anion. This ionic pairing sets the stage for a rich variety of intermolecular connections. The benzimidazole (B57391) core is a versatile building block in the formation of a range of bioactive heterocyclic compounds. nih.gov

Hydrogen bonding is the principal force directing the assembly of the N-(1H-1,3-benzodiazol-2-yl)guanidinium and acetate ions into a stable crystalline lattice. The guanidinium group, with its multiple N-H donors, and the carboxylate group of the acetate anion, with its oxygen acceptors, are prime candidates for the formation of strong and highly directional hydrogen bonds.

Drawing parallels from the crystal structure of 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate, it is anticipated that the primary hydrogen bonding motif would be the formation of a cyclic R²₂(8) synthon. nih.goviucr.orgsoton.ac.uknih.gov This motif involves the connection of the guanidinium cation and the acetate anion through a pair of N-H···O hydrogen bonds. In this arrangement, two N-H groups from the guanidinium ion interact with the two oxygen atoms of the acetate's carboxylate group, creating a robust and planar eight-membered ring.

Beyond this primary interaction, additional N-H donors on the guanidinium and the benzimidazole ring can engage in further hydrogen bonding with neighboring acetate anions or other guanidinium cations. This can lead to the extension of the discrete R²₂(8) motifs into one-dimensional chains or two-dimensional sheets. In the case of the benzothiazole (B30560) analogue, these interactions result in the formation of a two-dimensional network, highlighting the structure-directing role of these hydrogen bonds. nih.goviucr.orgsoton.ac.uknih.gov

Table 1: Crystallographic and Hydrogen Bonding Data for the Analogous Compound 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate

Parameter Value
Chemical Formula C₈H₉N₄S⁺ · C₂H₃O₂⁻
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 12.596(2)
b (Å) 11.276(2)
c (Å) 8.0936(12)
Primary H-Bonding Motif R²₂(8)

Data sourced from the crystallographic study of 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate. nih.goviucr.org

In addition to the dominant hydrogen bonding, the planar benzimidazole ring system plays a crucial role in the crystal packing through π-π stacking interactions. These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, contribute significantly to the stabilization of the crystal lattice. The benzimidazole rings are expected to arrange in a parallel-displaced or T-shaped manner to maximize attractive forces and minimize repulsion.

The interplanar distances in such π-π stacking arrangements are typically in the range of 3.3 to 3.8 Å. These interactions can lead to the formation of columnar stacks or herringbone patterns within the crystal structure. The presence of the electron-rich guanidinium group conjugated with the benzimidazole ring can influence the electronic nature of the aromatic system and, consequently, the strength and geometry of the π-π stacking interactions.

Co-crystallization Strategies with Acetic Acid and Other Components

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical identity of the active molecule. In the case of N-(1H-1,3-benzodiazol-2-yl)guanidine, co-crystallization with acetic acid is a straightforward acid-base reaction leading to salt formation. This strategy can be extended to include other components to create multi-component crystalline phases with tailored properties.

The design of multi-component crystals involving N-(1H-1,3-benzodiazol-2-yl)guanidine can be approached by considering the hydrogen bonding capabilities of the guanidinium and benzimidazole moieties. By introducing other molecules (co-formers) that possess complementary hydrogen bond donors and acceptors, it is possible to create novel supramolecular synthons and architectures.

For instance, dicarboxylic acids could be used to link two guanidinium cations, leading to the formation of extended chains or networks. Similarly, molecules with hydrogen bond accepting groups, such as pyridines or amides, could interact with the N-H groups of the benzimidazole and guanidinium moieties. The synthesis of such multi-component phases is typically achieved through methods like slow evaporation from solution, solid-state grinding, or slurry crystallization. The choice of solvent can also play a crucial role in determining the final crystalline form, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates.

The choice of the acidic counterion has a profound impact on the resulting supramolecular organization. While this article focuses on the acetic acid salt, employing different carboxylic acids or other types of acids would lead to distinct crystal structures with varied properties. The size, shape, and hydrogen bonding capabilities of the counterion are critical factors that influence the crystal packing.

For example, a larger dicarboxylic acid could lead to a more open framework structure compared to the dense packing anticipated with the small and simple acetate anion. The flexibility of the counterion also plays a role; a rigid aromatic carboxylic acid would likely lead to a more predictable and ordered packing arrangement compared to a flexible aliphatic dicarboxylate. The specific hydrogen bonding patterns (synthons) formed between the guanidinium cation and the counterion are a key determinant of the final supramolecular architecture. The study of different counterions allows for a systematic exploration of the crystal engineering principles that govern the assembly of these versatile building blocks.

Structure Activity Relationship Sar Studies

Impact of Benzimidazole (B57391) Ring Substituents on Biological Response

The benzimidazole core is a pivotal component of N-(1H-1,3-benzodiazol-2-yl)guanidine, and modifications to this ring system have been shown to significantly alter its biological activity. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzimidazole ring can modulate the compound's potency and selectivity.

Research on a series of 2-guanidinobenzimidazole (B109242) derivatives has demonstrated that substituents at the 2- and 5(6)-positions of the benzimidazole scaffold are key determinants of inhibitory activity against various enzymes. For instance, in studies of human dipeptidyl peptidase III (DPP III) inhibitors, specific substitutions on the benzimidazole ring led to a marked increase in potency.

Detailed findings from these studies highlight that:

Substitution at Position 2: The introduction of bulky and lipophilic groups at the 2-position of the benzimidazole ring generally enhances inhibitory activity. Aromatic systems, in particular, have been shown to be favorable. For example, derivatives with a 2,2′-bithiophene or a 4-(N,N-diethylamino)phenyl group at this position exhibit potent inhibition. researchgate.net The presence of a 4-trifluoromethylphenyl group also contributes to strong inhibitory effects. researchgate.net

Substitution at Position 5(6): The type of substituent at the 5(6)-position also plays a crucial role in modulating biological response. Studies have shown that a 2-imidazolinyl group at this position can lead to a stronger inhibitory effect compared to an unsubstituted amidine or a tetrahydropyrimidine (B8763341) group. researchgate.net

The following table summarizes the inhibitory activity of selected 2-guanidinobenzimidazole derivatives against human DPP III, illustrating the impact of different substituents on the benzimidazole ring.

Table 1: Impact of Benzimidazole Ring Substituents on hDPP III Inhibition

Compound ID Substituent at Position 2 Substituent at Position 5(6) IC₅₀ (µM) researchgate.net
a4 2,2′-bithiophene Amidine 8.34 ± 0.22
b4 2,2′-bithiophene 2-Imidazolinyl 4.98 ± 0.04
c4 2,2′-bithiophene Tetrahydropyrimidine 13.36 ± 0.07
a6 4-trifluoromethylphenyl Amidine >30
b6 4-trifluoromethylphenyl 2-Imidazolinyl 8.18 ± 0.09
a1 4-(N,N-diethylamino)phenyl Amidine >30

| c2 | 4-(N,N-diethylamino)phenyl | Tetrahydropyrimidine | 13.83 ± 0.45 |

Influence of Guanidine (B92328) Moiety Modifications on Potency and Selectivity

The guanidine group is a highly basic functional group that is often protonated at physiological pH, allowing it to form strong interactions with biological targets. nih.gov Modifications to this moiety in N-(1H-1,3-benzodiazol-2-yl)guanidine can have a profound impact on the compound's potency and selectivity.

Key modifications and their effects include:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the nitrogen atoms of the guanidine group can alter its basicity, lipophilicity, and steric profile. These changes, in turn, influence how the molecule interacts with its target. For example, in a series of benzyl (B1604629) guanidine derivatives, substitutions on the benzyl ring attached to the guanidine moiety significantly affected their antimicrobial activity. mdpi.com A 2,3-dichloro substitution on the benzyl group resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against both S. aureus and E. coli. mdpi.com In contrast, replacing a hydrogen with a methoxy (B1213986) group led to a significant decrease in potency. mdpi.com

Cyclization: Incorporating the guanidine moiety into a cyclic system, such as an imidazoline (B1206853) or a tetrahydropyrimidine, can constrain its conformation. This can lead to enhanced selectivity for a particular biological target by pre-organizing the molecule into a bioactive conformation.

The following table presents the antimicrobial activity of selected guanidine derivatives, demonstrating how modifications to the guanidine moiety influence their potency.

Table 2: Influence of Guanidine Moiety Modifications on Antimicrobial Activity

Compound ID Guanidine Modification MIC S. aureus (µg/mL) mdpi.com MIC E. coli (µg/mL) mdpi.com
9g 2,3-Dichlorobenzyl 1 1
9m 2-Chloro-3-(trifluoromethyl)benzyl 0.5 1
9v 3,4-Dichlorobenzyl 0.5 4
51a N-Methyl-N'-(2,3-dichlorobenzyl) 32 >256

| 51b | N-(2-Methoxyethyl)-N'-(2,3-dichlorobenzyl) | 32 | >256 |

Role of the Acetic Acid Counterion in Activity and Delivery

The subject compound is a salt, "N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid," which means the basic guanidine group is protonated to form a guanidinium (B1211019) cation, and this is balanced by an acetate (B1210297) anion. The choice of counterion is not trivial and can significantly influence the physicochemical properties of a drug, which in turn affects its activity and delivery.

Key roles of the acetic acid counterion include:

Solubility Enhancement: The formation of a salt with acetic acid can dramatically increase the aqueous solubility of the parent compound. For weakly basic drugs, the use of an acid like acetic acid to form a salt can increase solubility by orders of magnitude. mdpi.com This is crucial for drug delivery, as adequate solubility is often a prerequisite for absorption. The acetate salt of N-(1H-1,3-benzodiazol-2-yl)guanidine is expected to have improved solubility compared to the free base form.

Solid-State Properties and Formulation: The acetate counterion influences the crystal structure and solid-state properties of the drug substance. The crystal packing of a related compound, 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate, is stabilized by intermolecular hydrogen bonds involving the cations and the acetate counter-ions. nih.gov These solid-state properties are critical for the stability, manufacturability, and dissolution rate of the final drug product.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Methodologies for Analog Development

The development of a diverse library of analogs based on the N-(1H-1,3-benzodiazol-2-yl)guanidine core is a critical step in establishing a comprehensive structure-activity relationship (SAR). Future research should focus on innovative and efficient synthetic strategies to generate these analogs.

One promising avenue is the use of multi-component reactions , which offer a streamlined approach to synthesizing complex molecules in a single step. researchgate.net This method could be employed to introduce a wide range of substituents onto the benzimidazole (B57391) ring or the guanidine (B92328) moiety, allowing for a systematic exploration of how different functional groups influence biological activity.

Another area of exploration is the application of microwave-assisted synthesis . researchgate.net This technique has the potential to significantly reduce reaction times and improve yields, thereby accelerating the drug discovery process. Furthermore, the development of solid-phase synthesis methodologies could facilitate the creation of large combinatorial libraries of N-(1H-1,3-benzodiazol-2-yl)guanidine analogs, enabling high-throughput screening for desired biological activities. thieme-connect.de

The synthesis of hybrid molecules, where the N-(1H-1,3-benzodiazol-2-yl)guanidine scaffold is coupled with other known pharmacophores, such as 1,2,3-triazoles, could also lead to the discovery of novel compounds with enhanced or multi-target activities. tandfonline.com

Table 1: Potential Synthetic Strategies for Analog Development

Synthetic MethodologyAdvantagesPotential Application for N-(1H-1,3-benzodiazol-2-yl)guanidine
Multi-component ReactionsEfficiency, atom economy, diversity generationRapid synthesis of a library of analogs with varied substituents.
Microwave-Assisted SynthesisReduced reaction times, improved yieldsAcceleration of the synthesis of individual target compounds.
Solid-Phase SynthesisHigh-throughput synthesis, ease of purificationCreation of large combinatorial libraries for screening.
Hybrid Molecule SynthesisPotential for multi-target activity, novel mechanismsCombining the core scaffold with other pharmacophores to enhance efficacy.

Advanced Computational Studies for Rational Design and Lead Optimization

Computational modeling and simulation are indispensable tools for the rational design and optimization of lead compounds. For N-(1H-1,3-benzodiazol-2-yl)guanidine and its derivatives, these techniques can provide valuable insights into their physicochemical properties and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogs with their biological activities. researchgate.net These models can then be used to guide the design of new compounds with improved potency and selectivity.

Molecular docking simulations can be utilized to predict the binding modes of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives with various biological targets. mdpi.comnih.gov This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity. For instance, docking studies could explore the interactions of these compounds with targets like DNA gyrase, topoisomerase II, or various kinases. researchgate.netresearchgate.netnih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, allowing for the assessment of the stability of the binding complex over time. researchgate.net Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can be used to predict the pharmacokinetic properties of the designed analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net

Investigation of Broader Biological Target Landscape through Proteomics and Chemoproteomics

To fully understand the therapeutic potential of N-(1H-1,3-benzodiazol-2-yl)guanidine, it is essential to identify its molecular targets and elucidate its mechanism of action. Proteomics and chemoproteomics offer powerful approaches to achieve this.

Chemoproteomic profiling can be used to broadly map the interactions of N-(1H-1,3-benzodiazol-2-yl)guanidine and its analogs with the entire proteome of a cell or organism. youtube.com This can be achieved by designing chemical probes based on the parent compound that can be used to pull down and identify its binding partners. This unbiased approach can reveal novel and unexpected targets, potentially opening up new therapeutic applications.

Targeted protein degradation (TPD) is an emerging therapeutic modality, and chemoproteomics can be instrumental in identifying if compounds from this class can act as "molecular glues" or be incorporated into proteolysis-targeting chimeras (PROTACs). youtube.com Investigating the "degradable kinome" in response to treatment with these compounds could uncover potent and selective protein degraders.

Furthermore, integrative proteomic and functional analyses can provide insights into the cellular pathways that are perturbed by treatment with N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives. nih.gov By comparing the proteomic profiles of treated and untreated cells, researchers can identify changes in protein expression and post-translational modifications that are indicative of the compound's biological effects.

Development of Advanced in vitro and ex vivo Models for Mechanistic Elucidation

Robust in vitro and ex vivo models are crucial for validating the biological activities of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives and for dissecting their mechanisms of action.

A variety of in vitro assays can be employed to screen for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netnih.gov For example, cell viability assays using various cancer cell lines can determine the antiproliferative activity of the compounds. nih.gov Enzymatic assays can be used to assess the inhibitory activity against specific targets identified through computational or proteomic studies. mdpi.com

To gain a more comprehensive understanding of the compounds' effects in a more physiologically relevant context, ex vivo models can be utilized. For instance, the anticonvulsant activity of derivatives could be assessed using rodent models. hrpub.org For potential anticancer applications, patient-derived tumor organoids could serve as a powerful ex vivo platform to evaluate the efficacy of these compounds.

The development of three-dimensional (3D) cell culture models , such as spheroids, can also provide a more accurate representation of the in vivo tumor microenvironment compared to traditional 2D cell cultures.

Design of Targeted Delivery Systems for Preclinical Research Applications

The efficacy of a therapeutic agent is often limited by its physicochemical properties, such as poor solubility and bioavailability. The design of targeted drug delivery systems can help to overcome these limitations and enhance the therapeutic index of N-(1H-1,3-benzodiazol-2-yl)guanidine and its analogs. mjpms.inijrpr.com

Nanoparticle-based delivery systems , such as liposomes, polymeric nanoparticles, and dendrimers, offer a promising approach to improve the delivery of benzimidazole-based compounds. researchgate.netbiotech-asia.org These systems can encapsulate the drug, protecting it from degradation and improving its solubility. For instance, liposomal formulations of benzimidazoles like albendazole (B1665689) have been shown to enhance oral bioavailability and therapeutic efficacy. nih.govtandfonline.comuq.edu.au

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enable the specific delivery of the drug to diseased cells or tissues, thereby minimizing off-target effects. mjpms.in

The positively charged nature of the guanidinium (B1211019) group can also be exploited for drug delivery. Guanidinium-based transporters have been shown to facilitate the cellular uptake of various molecules, including mRNA. nih.govmit.edunih.govresearchgate.net Investigating the potential of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives to act as or be incorporated into such delivery systems is a worthy area of future research.

Table 2: Potential Drug Delivery Systems for Preclinical Research

Delivery SystemAdvantagesPotential Application for N-(1H-1,3-benzodiazol-2-yl)guanidine
LiposomesBiocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugsImproving solubility and bioavailability. nih.govresearchgate.net
Polymeric NanoparticlesControlled release, surface functionalization for targetingSustained release and targeted delivery to specific cell types. researchgate.net
DendrimersPrecise control over size and shape, high drug loading capacityTargeted delivery with minimal toxicity. biotech-asia.org
Guanidinium-based TransportersEnhanced cellular uptakeFacilitating intracellular delivery of the compound or other cargo. nih.govmit.edu

Q & A

Q. What are the standard synthetic routes for N-(1H-1,3-benzodiazol-2-yl)guanidine, and what reaction conditions optimize yield?

The synthesis typically involves condensation reactions between benzodiazole derivatives and guanidine precursors. For example, analogous compounds like 2-(1,3-benzothiazol-2-yl)guanidine are synthesized by reacting 2-aminothiophenol with cyanoguanidine in acidic media (e.g., 10% H₂SO₄), followed by neutralization . Key variables include:

  • Temperature : Prolonged heating (e.g., 3 hours in ethanol under reflux) improves cyclization.
  • Catalysts : Acidic conditions (HCl or H₂SO₄) facilitate protonation and intermediate stabilization.
  • Purification : Recrystallization from ethanol or methanol enhances purity (>95% yield reported in similar syntheses) .

Q. How is the structural integrity of N-(1H-1,3-benzodiazol-2-yl)guanidine validated experimentally?

X-ray crystallography is the gold standard. Tools like SHELXT and SHELXL automate space-group determination and refine crystal structures using single-crystal diffraction data . For example:

  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the benzodiazole-guanidine conformation .
  • Planarity : Non-H atoms in the benzodiazole ring typically exhibit RMS deviations <0.04 Å, confirming rigidity .
    Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups.

Q. What safety protocols are recommended for handling this compound?

While specific GHS data are limited, analogous benzodiazole derivatives require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of N-(1H-1,3-benzodiazol-2-yl)guanidine derivatives?

AutoDock Vina is widely used to model ligand-receptor interactions. Key steps include:

  • Grid parameterization : Define binding pockets using receptor PDB files (e.g., enzymes like kinases).
  • Scoring function : Vina’s gradient optimization improves pose prediction accuracy by ~20% compared to older tools .
    For example, benzodiazole moieties often bind ATP pockets via π-π stacking, while guanidine groups form hydrogen bonds with catalytic residues . Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies may arise from:

  • Polymorphism : Different crystal packing alters bond angles. Use SHELXL to refine multiple models .
  • Dynamic effects : Solution-state NMR may show conformational flexibility not seen in static crystal structures. Compare temperature-dependent NMR with molecular dynamics simulations.
  • Impurities : HRMS and HPLC-MS can detect byproducts (e.g., sulfates from incomplete neutralization) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt formation : React with acetic acid to form water-soluble acetate salts (e.g., N-(benzodiazol-2-yl)guanidine acetate) .
  • Co-solvents : Use DMSO or cyclodextrins for intravenous administration.
  • Pro-drug design : Esterify the acetic acid moiety to enhance membrane permeability, hydrolyzing in vivo to the active form .

Q. How does the benzodiazole ring influence metabolic stability compared to simpler guanidine derivatives?

The benzodiazole ring enhances metabolic stability via:

  • Electron-withdrawing effects : Reduce oxidative metabolism by cytochrome P450 enzymes.
  • Hydrogen bonding : Intramolecular bonds shield the guanidine group from hydrolysis .
    Contrast with guanidine acetic acid, which undergoes rapid biotransformation in hepatic and renal tissues .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions with acetic acid.
  • Crystallography : Use SHELXT for initial phase solutions and SHELXL for anisotropic refinement .
  • Docking : Set exhaustiveness=20 in AutoDock Vina to sample conformational space adequately .

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